molecular formula C9H18Cl3O4P B565998 Tris(1-chloro-2-propyl) Phosphate-d18 CAS No. 1447569-78-9

Tris(1-chloro-2-propyl) Phosphate-d18

Cat. No.: B565998
CAS No.: 1447569-78-9
M. Wt: 345.673
InChI Key: KVMPUXDNESXNOH-WMQNGQRQSA-N
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Description

Tris(1-chloro-2-propyl) Phosphate-d18 is a deuterium-labeled organophosphorus compound. It is a derivative of Tris(1-chloro-2-propyl) Phosphate, where hydrogen atoms are replaced with deuterium. This compound is primarily used in scientific research as a stable isotope-labeled standard for various analytical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1-chloro-2-propyl) Phosphate-d18 typically involves the reaction of 1-chloro-2-propanol-d6 with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the complete substitution of hydrogen with deuterium .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Comparison with Similar Compounds

Comparison: Tris(1-chloro-2-propyl) Phosphate-d18 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise analytical measurements. Compared to its non-deuterated counterparts, it offers improved accuracy in mass spectrometric analyses and is less prone to isotopic fractionation .

Biological Activity

Tris(1-chloro-2-propyl) phosphate-d18 (TCPP-d18) is a deuterated form of tris(1-chloro-2-propyl) phosphate (TCPP), an organophosphate flame retardant that has garnered attention due to its widespread use and potential biological effects. This article explores the biological activity of TCPP-d18, focusing on its effects on marine organisms, metabolic pathways, and potential health implications.

Overview of TCPP-d18

TCPP is primarily used as a flame retardant in various materials, including polyurethane foams. The deuterated variant, TCPP-d18, is utilized in analytical chemistry for tracing and quantification purposes. Understanding the biological activity of TCPP and its isotopes is crucial for assessing environmental and human health risks associated with exposure.

Case Study: Effects on Mussel Immunity

A significant study investigated the biological effects of TCPP on the marine mussel Mytilus galloprovincialis. The study revealed that exposure to TCPP induced a hormesis phenomenon—low doses inhibited immune responses while high doses stimulated them. Key findings included:

  • Reactive Oxygen Species (ROS) Production : TCPP exposure significantly increased ROS levels in mussel hemocytes, indicating oxidative stress.
  • Apoptosis : Higher concentrations of TCPP led to increased apoptosis in hemocytes.
  • Gene Expression Changes :
    • Upregulation of immune-related genes such as Toll-like receptor (TLR) and galectin.
    • Downregulation of lysozyme expression, suggesting compromised innate immunity.

The study concluded that TCPP could adversely affect the immune system of marine mussels, highlighting its role as an environmental contaminant with potential ecological impacts .

In Vitro Human Metabolism Studies

Research into the metabolic pathways of TCPP has identified several metabolites through in vitro assays using human liver microsomes. Key metabolites include:

  • Carboxyethyl bis(1-chloro-2-propyl) phosphate (TCIPP-M1)
  • 1-Chloro-3-hydroxypropan-2-yl bis(1-chloropropan-2-yl) phosphate (TCIPP-M3)

These metabolites are crucial for understanding the bioavailability and toxicity of TCPP. Notably, urinary excretion was identified as the primary elimination route for TCPP in animal studies .

Animal Studies

Toxicological evaluations have provided insights into the potential health risks associated with TCPP exposure:

  • Carcinogenicity : Studies indicated some evidence of carcinogenic activity in male and female rats, with clear evidence in female mice .
  • Organ Weight Changes : Significant increases in liver and kidney weights were observed in rats fed high doses of TCPP, alongside mild histopathological changes .
  • Genotoxicity : Most genetic assays indicated that TCPP is not genetically active; however, weak activity was noted in some assays, warranting further investigation .

Summary of Findings

Parameter Observation
ROS ProductionIncreased with TCPP exposure
ApoptosisHigher rates at elevated concentrations
Immune Gene ExpressionUpregulation of stress-related genes
Metabolites IdentifiedTCIPP-M1 and TCIPP-M3
Carcinogenic EvidenceSome evidence found in rodent studies
Organ Weight ChangesIncreased liver and kidney weights at high doses
GenotoxicityGenerally non-genotoxic, with some questionable results

Properties

CAS No.

1447569-78-9

Molecular Formula

C9H18Cl3O4P

Molecular Weight

345.673

IUPAC Name

tris(1-chloro-1,1,2,3,3,3-hexadeuteriopropan-2-yl) phosphate

InChI

InChI=1S/C9H18Cl3O4P/c1-7(4-10)14-17(13,15-8(2)5-11)16-9(3)6-12/h7-9H,4-6H2,1-3H3/i1D3,2D3,3D3,4D2,5D2,6D2,7D,8D,9D

InChI Key

KVMPUXDNESXNOH-WMQNGQRQSA-N

SMILES

CC(CCl)OP(=O)(OC(C)CCl)OC(C)CCl

Synonyms

Tris(2-chloroisopropyl) Phosphate-d18;  Antiblaze 80-d18;  Antiblaze TMCP-d18;  Daltoguard F-d18;  Fyrol PCF-d18;  Hostaflam OP 820-d18;  Levagard PP-d18;  Levagard PP-Z-d18;  PUMA 4010-d18;  TCPP-d18;  Tolgard TMCP-d18;  Tris(1-methyl-2-chloroethyl) Phosphate-

Origin of Product

United States

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